molecular formula C6H9N3O2S B1429723 methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate CAS No. 1573547-21-3

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

Cat. No. B1429723
M. Wt: 187.22 g/mol
InChI Key: RCROTTKUXFXPMB-UHFFFAOYSA-N
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Description

“Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol. It is a derivative of 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve the use of 1H-1,2,4-Triazole-3-thiol . This compound exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation from 1H-1,2,4-Triazole-3-thiol through regioselective S-alkylation . Other reactions could involve its derivatives, which have been synthesized and assessed for their antiproliferative activity against colon cancer cell line (SW480) .

Scientific Research Applications

  • Pharmacological Applications

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
  • Anticancer Agents

    • Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
    • The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
  • Surface Enhanced Raman Scattering Probe

    • 3-Mercapto-1,2,4-triazole was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
  • Organocatalysis, Agrochemicals, and Materials Science

    • Triazoles are also important in organocatalysis, agrochemicals, and materials science .
  • Drug Discovery and Organic Synthesis

    • 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Its derivatives have shown promise in antiproliferative activity against colon cancer cell line (SW480), suggesting potential applications in cancer treatment .

properties

IUPAC Name

methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROTTKUXFXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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